molecular formula C7H5N5OS B13115504 5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 5545-36-8

5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13115504
CAS No.: 5545-36-8
M. Wt: 207.22 g/mol
InChI Key: GSBMREQXQHPGSQ-UHFFFAOYSA-N
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Description

7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

5545-36-8

Molecular Formula

C7H5N5OS

Molecular Weight

207.22 g/mol

IUPAC Name

5-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H5N5OS/c1-14-5-4(2-8)6(13)12-7(11-5)9-3-10-12/h3H,1H3,(H,9,10,11)

InChI Key

GSBMREQXQHPGSQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)N2C(=N1)N=CN2)C#N

Origin of Product

United States

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